molecular formula C18H22O8 B12544683 Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol CAS No. 146183-96-2

Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol

Cat. No.: B12544683
CAS No.: 146183-96-2
M. Wt: 366.4 g/mol
InChI Key: QEISSFPSEHZHQN-UHFFFAOYSA-N
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Description

Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol is a complex organic compound characterized by the presence of acetic acid, hydroxypropynyl, and dimethoxyphenyl groups This compound is notable for its unique structural features, which include multiple functional groups such as hydroxyl, alkyne, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction, and nucleophiles such as sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the alkyne groups results in alkenes or alkanes .

Mechanism of Action

The mechanism of action of acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

146183-96-2

Molecular Formula

C18H22O8

Molecular Weight

366.4 g/mol

IUPAC Name

acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol

InChI

InChI=1S/C14H14O4.2C2H4O2/c1-17-13-10-14(18-2)12(6-4-8-16)9-11(13)5-3-7-15;2*1-2(3)4/h9-10,15-16H,7-8H2,1-2H3;2*1H3,(H,3,4)

InChI Key

QEISSFPSEHZHQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=CC(=C(C=C1C#CCO)C#CCO)OC

Origin of Product

United States

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